N-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
N-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a cycloheptyl group, a trifluoromethylphenyl group, and a triazoloquinazoline core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate.
Cycloheptyl Group Introduction: The cycloheptyl group is introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the triazole intermediate.
Quinazoline Core Formation: The quinazoline core is formed through a cyclization reaction involving appropriate precursors and catalysts.
Industrial production methods may involve optimization of these synthetic routes to improve yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
N-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can be compared with other similar compounds, such as:
- N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
- 3-[3-(Trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(1H)-one
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C23H22F3N5 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-cycloheptyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C23H22F3N5/c24-23(25,26)16-9-7-8-15(14-16)20-22-28-21(27-17-10-3-1-2-4-11-17)18-12-5-6-13-19(18)31(22)30-29-20/h5-9,12-14,17H,1-4,10-11H2,(H,27,28) |
InChI Key |
SKKYLNUPGHEDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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